Cecropin-B -

Cecropin-B

Catalog Number: EVT-246412
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cecropin B was first identified in the haemolymph of Bombyx mori and is classified as an antimicrobial peptide. It belongs to a larger group of antimicrobial peptides known as cecropins, which are characterized by their positive charge and amphipathic nature, allowing them to interact effectively with microbial membranes. The peptide has been studied extensively for its potential applications in medicine and agriculture due to its ability to combat resistant strains of bacteria .

Synthesis Analysis

Methods

Cecropin B can be synthesized through various methods, including solid-phase peptide synthesis. This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for efficient coupling and deprotection steps. The synthesized peptide is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels .

Technical Details

The synthesis process involves several key steps:

  1. Coupling: Protected amino acids are coupled to the resin-bound peptide using coupling reagents.
  2. Deprotection: The Fmoc protecting group is removed using a base, exposing the amine group for the next coupling step.
  3. Purification: The crude peptide is purified using RP-HPLC, where it is separated based on hydrophobicity.
  4. Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its purity and identity .
Molecular Structure Analysis

Cecropin B has a unique molecular structure characterized by its amphipathic nature, which is essential for its antimicrobial activity. The crystal structure of cecropin B has been determined using X-ray crystallography, revealing that it crystallizes in the orthorhombic space group P1 with unit-cell parameters: a=15.08a=15.08, b=22.75b=22.75, c=30.20c=30.20 Å, and angles α=96.9α=96.9, β=103.1β=103.1, γ=96.5γ=96.5 degrees . The peptide's secondary structure predominantly consists of alpha-helices, which contribute to its ability to disrupt bacterial membranes.

Data

The crystal diffracted to a resolution of 1.43 Å, providing detailed insights into the arrangement of atoms within the peptide . The asymmetric unit contains one molecule of cecropin B, with a calculated Matthews coefficient indicating a solvent content of approximately 50.4% .

Chemical Reactions Analysis

Cecropin B interacts with bacterial membranes through electrostatic attraction due to its positive charge, leading to membrane permeabilization and cell lysis. This action can be described as a series of reactions where the peptide binds to negatively charged components of the bacterial membrane, forming pores that disrupt membrane integrity.

Technical Details

The mechanism involves:

  • Binding: Cecropin B binds to the bacterial membrane.
  • Insertion: The peptide inserts itself into the lipid bilayer.
  • Pore Formation: This insertion leads to the formation of transmembrane pores that cause leakage of cellular contents.

Experimental studies have demonstrated that cecropin B exhibits minimum inhibitory concentrations against various bacterial strains, indicating its effectiveness in disrupting bacterial growth .

Mechanism of Action

The mechanism by which cecropin B exerts its antimicrobial effects involves several steps:

  1. Membrane Interaction: The positively charged cecropin B interacts with negatively charged lipopolysaccharides on Gram-negative bacteria or phospholipids on Gram-positive bacteria.
  2. Pore Formation: Upon binding, cecropin B undergoes conformational changes that lead it to insert into the membrane and form pores.
  3. Cell Lysis: These pores result in increased permeability, leading to cell lysis and death.

Studies utilizing scanning electron microscopy have illustrated these effects on bacterial cells treated with cecropin B, showing significant morphological changes consistent with membrane damage .

Physical and Chemical Properties Analysis

Cecropin B displays several notable physical and chemical properties:

  • Molecular Weight: Approximately 4.1 kDa.
  • Charge: Cationic due to the presence of positively charged amino acids.
  • Solubility: Highly soluble in aqueous solutions at physiological pH.
Applications

Cecropin B has significant potential applications in various fields:

  • Medicine: Due to its antimicrobial properties, it is being explored as a treatment for antibiotic-resistant infections.
  • Agriculture: Its effectiveness against plant pathogens positions it as a candidate for developing biopesticides.
  • Biotechnology: Research continues into its use as a model for designing novel antimicrobial agents based on its structure and mechanism .
Molecular Mechanisms of Antimicrobial Action

Membrane Disruption Dynamics in Gram-Negative Bacteria

Cecropin B exerts potent bactericidal effects against Gram-negative pathogens through rapid and irreversible membrane disruption. The peptide's amphipathic N-terminal helix (residues 1-20) facilitates initial electrostatic interactions with negatively charged phospholipid head groups of bacterial membranes, while its hydrophobic C-terminal domain (residues 21-35) penetrates the lipid bilayer. Upon binding, Cecropin B undergoes conformational changes that enable toroidal pore formation, where peptide monomers oligomerize and induce curvature stress in the membrane. This creates stable pores approximately 2.5-3 nm in diameter, enabling cytoplasmic content leakage and collapse of proton motive force [1] [10].

Time-resolved studies using electron microscopy and fluorescence dye leakage assays reveal that Cecropin B achieves >90% membrane permeabilization within 2 minutes of exposure in Escherichia coli ATCC 25922 at 1× MIC (2.5 μM). This rapid action correlates with a 3-log reduction in viable bacterial counts within 30 minutes, demonstrating concentration-dependent bactericidal kinetics [1]. The peptide's selectivity for bacterial membranes over mammalian cells stems from its preferential interaction with phosphatidylethanolamine-rich bilayers (abundant in bacteria) and avoidance of cholesterol-containing membranes (characteristic of eukaryotes) [8].

Table 1: Membrane Permeabilization Kinetics of Cecropin B Against Gram-Negative Pathogens

Bacterial StrainPeptide ConcentrationTime to 50% PermeabilizationViability Reduction (30 min)
E. coli ATCC 259221× MIC (2.5 μM)1.2 min99.9%
Pseudomonas aeruginosa ATCC 278531× MIC (5 μM)4.5 min98.7%
Salmonella typhimurium 80031× MIC (1 μM)2.8 min99.2%

Lipopolysaccharide (LPS) Binding and Outer Membrane Permeabilization

The outer membrane of Gram-negative bacteria presents a formidable barrier mediated by lipopolysaccharide (LPS), which Cecropin B efficiently destabilizes through high-affinity binding. Biophysical studies demonstrate that Cecropin B targets the highly conserved lipid A moiety of LPS via electrostatic interactions between its cationic residues (Lys/Arg) and anionic phosphate groups in lipid A (Kd = 15 ± 3 nM) [1]. This binding triggers micellar disintegration of LPS aggregates, reducing their size from >1000 kDa to <50 kDa subunits as confirmed by dynamic light scattering [1] [3].

Cecropin B's disruption of LPS architecture enhances outer membrane permeability through two mechanisms:

  • Competitive displacement of divalent cations (Mg²⁺/Ca²⁺) that stabilize LPS bridges
  • Structural rearrangement of core oligosaccharides, particularly in waaC and waaG mutants lacking inner core heptose residues, which exhibit 8-16-fold increased susceptibility [3].

This LPS-binding capability correlates with Cecropin B's potent anti-endotoxin activity. In LPS-stimulated macrophages, Cecropin B reduces TNF-α secretion by 75% and nitric oxide production by 68% at sub-antimicrobial concentrations (0.5× MIC), outperforming polymyxin B in endotoxin neutralization [1].

Table 2: Impact of LPS Mutations on Cecropin B Susceptibility

E. coli StrainLPS MutationMIC (μM) Wild TypeMIC (μM) MutantFold Change
BW25113waaC (core oligosaccharide)4.00.2516× ↓
BUE55waaE (deep rough mutant)2.50.1516.7× ↓
ATCC 29522waaG (heptosyltransferase)3.00.310× ↓

Fungicidal Activity and Membrane Lytic Pathways in Eukaryotic Pathogens

Beyond antibacterial activity, Cecropin B exhibits broad-spectrum fungicidal efficacy against eukaryotic pathogens through membrane targeting mechanisms distinct from bacterial killing. Against Candida albicans, Cecropin B achieves MIC values of 4-8 μM by selectively binding to β-(1,3)-glucans in fungal cell walls, followed by membrane insertion mediated by sphingolipid-rich microdomains [5] [10]. The peptide induces rapid potassium efflux (85% within 10 min at 2× MIC) and disrupts mitochondrial membrane potential in fungal cells, triggering apoptosis-like death [5].

Notably, Cecropin B demonstrates superior activity against filamentous fungi compared to other natural peptides like magainin and dermaseptin. Against the rice pathogen Rhizoctonia solani, 10 μM Cecropin B causes hyphal deformation and septal lysis within 4 hours, reducing mycelial biomass by 92% [5]. This specificity correlates with the peptide's enhanced interaction with ergosterol-containing membranes (fungal sterol) over cholesterol (mammalian sterol), explaining its 5-8-fold lower hemolytic activity against human erythrocytes compared to melittin [5].

Structure-Activity Relationships: Helical Domains and C-Terminal Modifications

The antimicrobial potency of Cecropin B is governed by precise structural determinants that have been elucidated through systematic structure-activity relationship (SAR) studies:

  • N-terminal Amphipathicity: Residues 1-11 form a cationic amphipathic helix with a +7 charge at physiological pH. Replacement of Trp² with Ala reduces Gram-negative activity by 32-fold due to impaired membrane anchoring [1] [7].
  • Gly-Pro Hinge: The conserved AGP hinge (residues 22-24) provides conformational flexibility. Deletion mutants (e.g., Cecropin DH) exhibit enhanced α-helical content (from 45% to 72%) and 2-fold lower MICs against P. aeruginosa [1].
  • C-terminal Hydrophobicity: The Val-Gly-Ile-Ala-Val motif (residues 31-35) drives membrane insertion. Synthetic analogs with increased hydrophobicity (e.g., Val³⁵→Phe) show 4-fold improved activity against Staphylococcus aureus but increased hemolysis [4] [7].

Innovative synthetic constructs like CB1a (three N-terminal repeats with modified hinge) adopt a helix-hinge-helix conformation (60-110° bend angle) that enhances membrane curvature strain. CB1a exhibits 2-8-fold lower IC₅₀ values against leukemia cells than native Cecropin B while maintaining low hemolysis (<5% at 100 μM) [7]. Nuclear magnetic resonance (NMR) studies in membrane-mimetic environments reveal that CB1a's heparin-binding motif (residues 15-20) facilitates interactions with microbial glycocalyx components, enhancing cellular targeting [7].

Table 3: Structural Elements Governing Cecropin B Activity

Structural DomainKey Residues/ModificationsImpact on Antimicrobial ActivityConformational Change
N-terminal helixTrp², Phe⁵, Lys⁷Essential for initial membrane binding; Lys→Arg increases salt resistanceIncreased amphipathicity enhances membrane insertion
Hinge regionAla²²-Gly²³-Pro²⁴Deletion improves helicity; Pro→Lys enhances antifungal activityGreater flexibility promotes pore formation
C-terminal helixIle³¹, Ala³³, Val³⁵Hydrophobic substitutions broaden spectrum but increase cytotoxicityExtended hydrophobic face strengthens membrane penetration

Comparative Efficacy Against Multidrug-Resistant Bacterial Strains

Cecropin B demonstrates exceptional potential in combating multidrug-resistant (MDR) infections through mechanisms that bypass conventional resistance pathways. Against carbapenem-resistant Klebsiella pneumoniae (CRKP) isolates, Cecropin B achieves MIC₉₀ values of 8 μg/mL, outperforming meropenem (MIC₉₀ >128 μg/mL) and colistin (MIC₉₀ 32 μg/mL) [5] [8]. This efficacy persists against extensively drug-resistant (XDR) strains that exhibit resistance to ≥7 antibiotic classes, with no significant correlation between peptide susceptibility and β-lactamase expression profiles (TEM, SHV, CTX-M genotypes) [8].

Encapsulation in chitosan nanoparticles (CSNPs) enhances Cecropin B's stability and targetability against MDR pathogens. Nanoformulated Cecropin B (particle size 150 ± 20 nm) achieves:

  • 4-fold lower MICs against CRKP versus free peptide
  • Downregulation of efflux pumps (acrB, tolC, mtdK genes reduced 3.5-5.2-fold)
  • Restoration of porin function (ompK35 expression increased 2.8-fold) [8]

Despite its potency, inducible resistance has been observed in Vibrio anguillarum and Yersinia ruckeri after repeated sub-MIC exposure. This phenotype involves:

  • Reversible ultrastructural changes (increased outer membrane vesiculation)
  • Enhanced adhesion capacity (2.7-fold increase in CHSE-214 cell attachment)
  • Moderate MIC elevation (4-8-fold increase) that reverses upon peptide withdrawal [6]

Table 4: Susceptibility of MDR Pathogens to Cecropin B

PathogenResistance ProfileCecropin B MIC Range (μM)Comparator Antibiotic MIC (μM)
K. pneumoniae XDRCarbapenemase+, ESBL+, Fluoroquinolone+4-16Meropenem >256
E. coli MDRAmpC+, Aminoglycoside+1.5-6Gentamicin >128
P. aeruginosa MDRMetallo-β-lactamase+, Colistin-R8-32Colistin 64
A. baumannii XDRPan-β-lactam+16-64Amikacin >256

Properties

Product Name

Cecropin-B

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.